2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride Two Rho-associated kinases (ROCK), ROCK1 and ROCK2, act downstream of the G protein Rho to regulate cytoskeletal stability. The ROCKs play important roles in diverse cellular functions including cell adhesion and proliferation, smooth muscle contraction, and stem cell renewal. Glycyl-H-1152 is a selective and potent ROCK inhibitor (IC50 = 11.8 nM for ROCK2). It is a glycylated isoquinoline compound derived from the therapeutically-important ROCK inhibitor HA-1077 (fasudil) and exhibits better specificity. Thus, it poorly inhibits Ca2+/calmodulin-dependent kinase type II, protein kinase (PK) G, and Aurora A (IC50 = 2.57, 2.35, and 3.26 μM, respectively) as well as PKA or PKC (IC50 ≥10 μM for each). The potency of Glycyl-H-1152 is superior to that of other ROCK inhibitors, including Y-27632 (Ki = 220 nM) and HA-1077 (IC50 = 158 nM).
Two Rho-associated kinases (ROCK), ROCK-I and ROCK-II, act downstream of the G protein Rho to regulate cytoskeletal stability. The ROCKs play important roles in diverse cellular functions including cell adhesion and proliferation, smooth muscle contraction, and stem cell renewal. Glycyl-H-1152 is a selective and potent ROCK inhibitor (IC50 = 11.8 nM for ROCK-II). It is a glycylated isoquinoline compound derived from the therapeutically-important ROCK inhibitor HA-1077 (Fasudil) and exhibits better specificity. Thus, it poorly inhibits Ca
Brand Name: Vulcanchem
CAS No.:
VCID: VC20782254
InChI: InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1
SMILES: CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl
Molecular Formula: C18H26Cl2N4O3S
Molecular Weight: 449.4 g/mol

2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride

CAS No.:

Cat. No.: VC20782254

Molecular Formula: C18H26Cl2N4O3S

Molecular Weight: 449.4 g/mol

* For research use only. Not for human or veterinary use.

2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride -

Specification

Molecular Formula C18H26Cl2N4O3S
Molecular Weight 449.4 g/mol
IUPAC Name 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride
Standard InChI InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1
Standard InChI Key ILDBNQGLZFSHQZ-UTLKBRERSA-N
Isomeric SMILES C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl
SMILES CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl
Canonical SMILES CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl
Appearance Assay:≥98%A solution in methanol

Introduction

2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone; dihydrochloride is a complex organic compound with significant potential in medicinal chemistry. It is characterized by its unique structural features, including a sulfonamide group and a diazepane ring, which contribute to its biological activity. This compound falls under the category of sulfonamides, known for their antibacterial properties, and is also explored as a potential therapeutic agent in various biological applications .

Synthesis

The synthesis of 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone can be achieved through several synthetic routes. A common approach involves the reaction of specific precursors containing the diazepane structure and the isoquinoline moiety, followed by sulfonation to introduce the sulfonamide functionality.

Mechanism of Action

The mechanism of action for this compound is largely related to its interaction with biological targets such as enzymes or receptors involved in neurotransmission or cellular signaling pathways. Compounds with similar structures often exhibit inhibitory effects on specific enzymes or receptors due to their ability to mimic natural substrates or ligands.

Potential Applications

  • Therapeutic Potential: It has potential applications in various biological applications, including as a therapeutic agent.

  • Antibacterial Properties: As a sulfonamide, it may exhibit antibacterial properties, although specific efficacy would depend on its structure and biological activity.

Synthesis Overview

StepDescription
1. Precursor SynthesisPreparation of diazepane and isoquinoline precursors
2. SulfonationIntroduction of sulfonamide group
3. Final Product FormationCombination of precursors to form the final compound

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